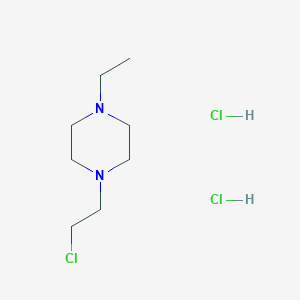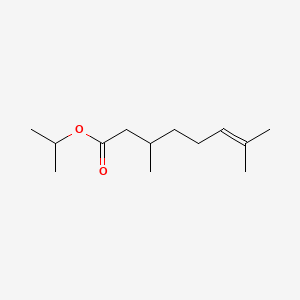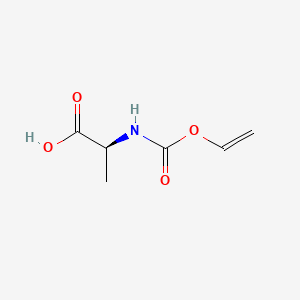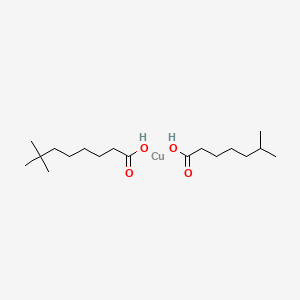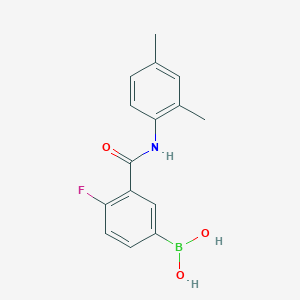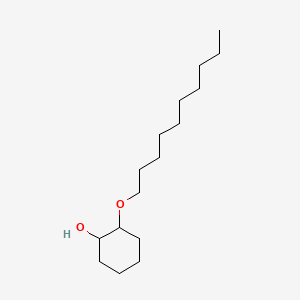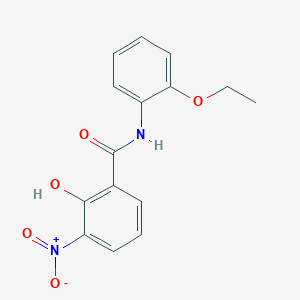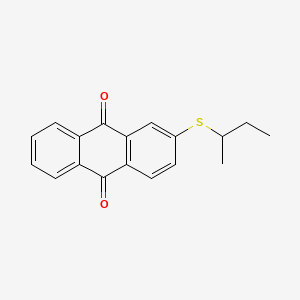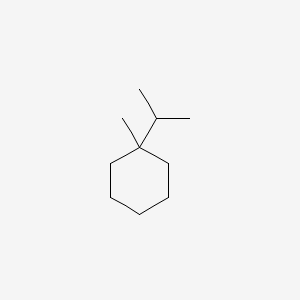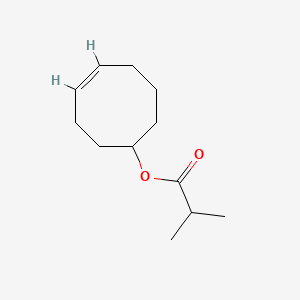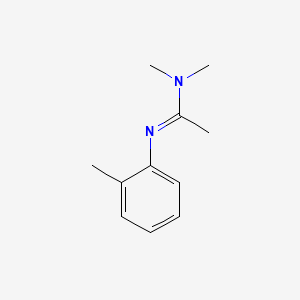
3-methyl-5-nitro-1H-pyridine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 69796 typically involves the nitration of 3-methyl-2-pyridinethiol. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the 5-position of the pyridine ring. The nitration process generally requires the use of concentrated nitric acid and sulfuric acid as reagents, with the reaction being conducted at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of NSC 69796 follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity NSC 69796 suitable for various applications.
化学反应分析
Types of Reactions
NSC 69796 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often requiring basic conditions to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitro group.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of NSC 69796 involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its biological activity.
相似化合物的比较
NSC 69796 can be compared with other nitro-substituted pyridine derivatives:
3-methyl-2-nitropyridine: Similar structure but lacks the thiol group, resulting in different reactivity and applications.
5-nitro-2-pyridinethiol:
2-amino-5-nitropyridine: Contains an amino group instead of a thiol group, leading to different biological activities.
属性
CAS 编号 |
6960-21-0 |
|---|---|
分子式 |
C6H6N2O2S |
分子量 |
170.19 g/mol |
IUPAC 名称 |
3-methyl-5-nitro-1H-pyridine-2-thione |
InChI |
InChI=1S/C6H6N2O2S/c1-4-2-5(8(9)10)3-7-6(4)11/h2-3H,1H3,(H,7,11) |
InChI 键 |
WSUARRZTEVVMMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CNC1=S)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


